
4-Chloro-3-fluorobenzoic acid
Overview
Description
4-Chloro-3-fluorobenzoic acid (CAS: 403-17-8) is a halogenated benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . Its structure features a carboxylic acid group at position 1, a chlorine atom at position 4, and a fluorine atom at position 3 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and chemical synthesis.
The compound is commercially available with a purity of ≥98% and is used extensively as a reference material in pharmaceutical toxicology studies . Its stability under room-temperature storage and compatibility with conventional shipping methods further enhance its utility in industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorobenzoic acid can be synthesized through several methods. One common method involves the halogenation of benzoic acid derivatives. For instance, starting with 3-fluorobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 4-chloro-3-fluorobenzyl alcohol.
Oxidation: Formation of more oxidized benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Synthesis Intermediate
4-Chloro-3-fluorobenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals. Its fluorine and chlorine substituents enhance the biological activity and specificity of drug candidates.
Compound | Application | Reference |
---|---|---|
Fluoroquinolones | Antibiotics with enhanced activity against Gram-negative bacteria | |
Anticancer Agents | Precursors for compounds targeting cancer cell proliferation |
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The introduction of this compound into synthetic pathways allowed for the development of novel anticancer drugs with improved efficacy and reduced side effects.
Agrochemical Applications
2. Herbicide Development
this compound is utilized in the formulation of herbicides due to its ability to inhibit specific biochemical pathways in plants.
Herbicide | Mechanism | Reference |
---|---|---|
Selective Herbicides | Inhibit growth by disrupting photosynthesis or amino acid synthesis | |
Non-selective Herbicides | Broad-spectrum activity against various weeds |
Case Study: Efficacy in Crop Protection
Research indicates that formulations containing this compound demonstrated effective weed control in agricultural settings, leading to increased crop yields. The compound's selectivity allows for targeted action while minimizing damage to desirable crops.
Material Science Applications
3. Polymer Additives
In material science, this compound serves as an additive in polymer chemistry, enhancing thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzoic acid depends on its application. In pharmaceuticals, it often acts as a precursor that undergoes further chemical transformations to produce active compounds. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Chloro-Fluoro Substitution Patterns
3-Chloro-4-fluorobenzoic Acid (CAS: 403-16-7)
- Structure : Chlorine at position 3, fluorine at position 3.
- Molecular Formula : Identical to 4-chloro-3-fluorobenzoic acid (C₇H₄ClFO₂).
- Key Differences: The altered substituent positions influence dipole moments and acidity.
4-Chloro-2-fluorobenzoic Acid (CAS: 385-00-2)
- Structure : Chlorine at position 4, fluorine at position 2.
- Key Differences : The fluorine in the ortho position relative to the carboxylic acid group increases acidity due to stronger electron-withdrawing effects compared to meta-substituted fluorine. This makes it more acidic than this compound .
Functional Group Variations
4-(Chloromethyl)-3-fluorobenzoic Acid (CAS: 1565375-97-4)
- Structure : Additional chloromethyl (–CH₂Cl) group at position 4.
- Molecular Formula : C₈H₆ClFO₂.
- Key Differences : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic displacement), expanding its utility in synthesizing polymers or prodrugs .
4-Chloro-3-fluorophenylacetic Acid
- Structure : Acetic acid (–CH₂COOH) substituent instead of benzoic acid.
- Key Differences : The aliphatic chain increases flexibility and may improve bioavailability in drug design compared to rigid benzoic acid derivatives .
Sulfamoyl and Amino Derivatives
4-Chloro-3-sulfamoylbenzoic Acid
- Structure : Sulfamoyl (–SO₂NH₂) group at position 3.
- Key Differences : The sulfamoyl group is a stronger electron-withdrawing group than fluorine, significantly enhancing acidity and making the compound suitable for antimicrobial or diuretic applications .
4-Amino-3-chlorobenzoic Acid
- Structure: Amino (–NH₂) group at position 4.
- Key Differences: The amino group increases solubility in aqueous media and enables participation in coupling reactions (e.g., peptide synthesis), contrasting with the hydrophobic nature of halogenated analogs .
Non-Halogenated Analogs: Caffeic Acid (3,4-Dihydroxybenzoic Acid)
- Structure : Hydroxyl (–OH) groups at positions 3 and 4.
- Key Differences : The absence of halogens and presence of hydroxyl groups confer antioxidant properties, making caffeic acid relevant in food and cosmetic research, unlike the halogenated this compound .
Comparative Data Table
Research and Application Insights
- Pharmaceutical Relevance : The chloro-fluoro substitution in this compound balances lipophilicity and electronic effects, making it a preferred scaffold in kinase inhibitor design .
- Synthetic Flexibility : Derivatives like 4-(chloromethyl)-3-fluorobenzoic acid enable diverse modifications, such as Suzuki couplings or esterifications, leveraging the chloromethyl group’s reactivity .
- Acidity Trends : Electron-withdrawing groups (e.g., –SO₂NH₂, –F) enhance acidity, with sulfamoyl derivatives exhibiting the strongest effects, followed by ortho-fluoro analogs .
Biological Activity
4-Chloro-3-fluorobenzoic acid (C7H4ClFO2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4ClFO2
- Molecular Weight : 174.56 g/mol
- CAS Number : 2736536
- PubChem ID : 2736536
The compound features a chlorinated and fluorinated benzoic acid structure, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit the murine double minute 2 (MDM2) protein, which is implicated in cancer progression. MDM2 inhibitors are crucial for restoring p53 function in tumors .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that benzoic acid derivatives exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or preservatives .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : As an MDM2 inhibitor, it disrupts the interaction between MDM2 and p53, leading to increased p53 levels and activity, which can induce apoptosis in cancer cells .
- Modulation of Enzyme Activity : The presence of chlorine and fluorine atoms can influence the binding affinity to various enzymes, potentially modifying metabolic pathways involved in disease processes .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor | Inhibition of MDM2 protein | |
Anti-inflammatory | Potential reduction of inflammatory markers | |
Antimicrobial | Activity against various pathogens |
Case Studies
-
MDM2 Inhibition :
- A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound derivatives as potent MDM2 inhibitors. These compounds demonstrated significant antiproliferative effects on cancer cell lines, indicating their potential as therapeutic agents against tumors expressing high levels of MDM2 .
- Inflammatory Response Modulation :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-3-fluorobenzoic acid, and how are reaction conditions optimized?
The synthesis typically involves chlorination and fluorination of benzoic acid derivatives. For example, chlorination of 4-fluorobenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) can yield the target compound. Reaction conditions such as stoichiometry, solvent choice (e.g., dichloromethane or acetic acid), and reaction time must be optimized to minimize side products like dihalogenated analogs. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How is this compound characterized structurally and spectroscopically?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and carbons).
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis using programs like SHELXL for precise bond-length and angle determination. Tools like ORTEP-3 aid in visualizing molecular geometry .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature conditions are essential. For instance, degradation studies via HPLC at 25°C and 40°C over 72 hours can identify optimal storage conditions (e.g., refrigeration at 4°C in inert atmospheres) .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed in derivative synthesis?
Regioselectivity in multi-step halogenation can be controlled using directed ortho-metalation strategies or enzymatic methods. For example, enzymatic coupling of intermediates (e.g., phenylglycine derivatives) with halogenated substrates under mild conditions (pH 7–8, 30°C) can enhance specificity and reduce undesired byproducts .
Q. What methodologies resolve structural ambiguities in crystallographic studies of halogenated benzoic acids?
- High-resolution X-ray data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement tools : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. ORTEP-3-generated thermal ellipsoid plots help visualize electron density uncertainties .
- Twinned data : For challenging crystals, SHELXL’s twin refinement module (BASF parameter) can model overlapping lattices .
Q. How does electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of Cl and F groups deactivates the aromatic ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions (80–100°C) with strong bases (e.g., Cs₂CO₃). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What strategies mitigate contradictions in biological activity data for halogenated benzoic acid derivatives?
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-Cl-4-F vs. 4-Cl-3-F positional isomers) to isolate substituent effects.
- In vitro assays : Use standardized enzyme inhibition protocols (e.g., prostatic 5α-reductase assays) with controls for non-specific binding. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength) or impurities, necessitating orthogonal validation via SPR or ITC .
Q. How are computational methods integrated to predict physicochemical properties of this compound?
- LogP and pKa prediction : Tools like MarvinSketch or ACD/Labs use fragment-based algorithms to estimate lipophilicity (LogP ≈ 2.1) and acidity (pKa ≈ 2.8 for COOH).
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase) can prioritize derivatives for synthesis .
Q. Methodological Resources
Properties
IUPAC Name |
4-chloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIBHIXKUQKNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371424 | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-17-8 | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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